5-Methyl-1H-pyrazolo[4,3-b]pyridine
Overview
Description
5-Methyl-1H-pyrazolo[4,3-b]pyridine is a heterocyclic compound that belongs to the group of pyrazolopyridines . It has been described in more than 5500 references, including 2400 patents . This compound has attracted the interest of medicinal chemists due to its close similarity with the purine bases adenine and guanine .
Synthesis Analysis
The synthesis of 1H-pyrazolo[4,3-b]pyridines, including this compound, can be achieved through various synthetic methods . The synthetic methods are systematized according to the method to assemble the pyrazolopyridine system, and their advantages and drawbacks are considered .
Molecular Structure Analysis
The molecular formula of this compound is C7H7N3 . It has a molecular weight of 133.15 g/mol . The InChIKey of this compound is AHRWTDAXNXRLKR-UHFFFAOYSA-N .
Chemical Reactions Analysis
The chemical reactions involving 1H-pyrazolo[4,3-b]pyridines are diverse and complex . The regioselectivity of the reaction can be controlled using the dimethylamino leaving group, where the initial condensation proceeds via an addition–elimination mechanism (aza-Michael type), thus bonding the NH2-group of the starting aminopyrazole with the Cβ .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 133.15 g/mol, a topological polar surface area of 41.6 Ų, and a complexity of 126 . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 .
Scientific Research Applications
Synthesis and Characterization
5-Methyl-1H-pyrazolo[4,3-b]pyridine derivatives, specifically those with methoxy and hydroxy phenyl groups, have been synthesized and characterized for their physical properties. These derivatives exhibit stability at high temperatures, polycrystalline structure, and optical band gaps useful for device fabrication, demonstrating potential in materials science and electronics. For instance, El-Menyawy, Zedan, and Nawar (2019) synthesized derivatives showing rectification behavior in devices, highlighting their potential in semiconductor technology (El-Menyawy, Zedan, & Nawar, 2019).
Biomedical Applications
1H-Pyrazolo[3,4-b]pyridines, a group of heterocyclic compounds, have been extensively studied for their biomedical applications. These compounds present diverse substituents and have been synthesized through various methods, leading to potential applications in medicine. Donaire-Arias et al. (2022) provided a comprehensive review of these compounds, highlighting their significance in the biomedical field (Donaire-Arias et al., 2022).
Antibacterial Activity
Some novel pyrazolopyridine derivatives have been synthesized and demonstrated moderate to good antibacterial activity against various bacteria. This suggests potential applications in developing new antibacterial agents. Panda, Karmakar, and Jena (2011) conducted a study showing the effectiveness of these compounds against pathogens like P. aeruginosa and E. coli, indicating their potential in addressing bacterial infections (Panda, Karmakar, & Jena, 2011).
Synthesis Techniques
Advancements in synthesis techniques, such as microwave-assisted and ultrasound-promoted methods, have been developed to efficiently produce pyrazolopyridine derivatives. These techniques offer advantages like reduced reaction times and high yields, making the synthesis process more efficient and environmentally friendly. Nikpassand, Mamaghani, Shirini, and Tabatabaeian (2010) utilized ultrasound irradiation to achieve rapid synthesis with excellent yields (Nikpassand, Mamaghani, Shirini, & Tabatabaeian, 2010).
Mechanism of Action
Target of Action
The primary target of 5-Methyl-1H-pyrazolo[4,3-b]pyridine is Pantothenate Synthetase from Mycobacterium tuberculosis (MTBPS) . This enzyme plays a crucial role in the biosynthesis of pantothenate, a precursor of coenzyme A, which is essential for the survival and virulence of Mycobacterium tuberculosis .
Mode of Action
This compound interacts with its target, MTBPS, through a process known as molecular docking . This interaction results in the inhibition of the enzyme’s activity, thereby disrupting the biosynthesis of pantothenate .
Biochemical Pathways
The compound affects the pantothenate biosynthesis pathway by inhibiting the activity of Pantothenate Synthetase . This disruption leads to a decrease in the production of coenzyme A, which is vital for various biochemical reactions, including fatty acid synthesis and energy metabolism .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the inhibition of Pantothenate Synthetase . This inhibition disrupts the biosynthesis of pantothenate, leading to a decrease in the production of coenzyme A . As a result, the compound exhibits promising antitubercular activity .
Biochemical Analysis
Biochemical Properties
5-Methyl-1H-pyrazolo[4,3-b]pyridine plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been shown to inhibit tropomyosin receptor kinases (TRKs), which are involved in cell proliferation and differentiation . The compound binds to the kinase domain of TRKs, preventing their activation and subsequent signaling pathways . Additionally, this compound interacts with cytochrome P450 isoforms, particularly CYP2C9, affecting its metabolic activity .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. By inhibiting TRKs, the compound disrupts downstream signaling pathways such as Ras/Erk, PLC-γ, and PI3K/Akt, which are crucial for cell proliferation, differentiation, and survival . This inhibition can lead to reduced cell proliferation and increased apoptosis in cancer cells . Furthermore, this compound has been observed to alter gene expression profiles, particularly those related to cell cycle regulation and apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the ATP-binding site of TRKs, inhibiting their kinase activity . This binding prevents the phosphorylation of the kinase domain, thereby blocking the activation of downstream signaling pathways . Additionally, the compound can modulate the activity of cytochrome P450 enzymes, affecting the metabolism of various substrates . These interactions result in changes in gene expression and cellular responses, contributing to its therapeutic potential .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. The compound has shown good stability under physiological conditions, maintaining its activity over extended periods . It can undergo degradation in the presence of certain enzymes, leading to the formation of inactive metabolites . Long-term studies have indicated that prolonged exposure to this compound can result in sustained inhibition of cell proliferation and induction of apoptosis in cancer cells .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits TRK activity and reduces tumor growth without causing significant toxicity . At higher doses, it can lead to adverse effects such as hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where doses above a certain level result in a marked increase in toxicity . These findings highlight the importance of optimizing dosage to achieve therapeutic efficacy while minimizing adverse effects .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, particularly CYP2C9 . The compound undergoes oxidative metabolism, leading to the formation of hydroxylated metabolites . These metabolites can further undergo conjugation reactions, such as glucuronidation, to enhance their excretion . The interaction of this compound with metabolic enzymes can influence metabolic flux and alter the levels of various metabolites .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its uptake and distribution . The compound has been observed to accumulate in specific tissues, such as the liver and kidneys, where it exerts its effects . The localization and accumulation of this compound can influence its therapeutic efficacy and toxicity .
Subcellular Localization
The subcellular localization of this compound plays a critical role in its activity and function. The compound can be directed to specific cellular compartments through targeting signals and post-translational modifications . For instance, it has been observed to localize in the cytoplasm and nucleus, where it interacts with various biomolecules . The localization of this compound can affect its ability to modulate cellular processes and exert its therapeutic effects .
Properties
IUPAC Name |
5-methyl-1H-pyrazolo[4,3-b]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3/c1-5-2-3-6-7(9-5)4-8-10-6/h2-4H,1H3,(H,8,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHRWTDAXNXRLKR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)NN=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00612147 | |
Record name | 5-Methyl-1H-pyrazolo[4,3-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00612147 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52090-69-4 | |
Record name | 5-Methyl-1H-pyrazolo[4,3-b]pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=52090-69-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Methyl-1H-pyrazolo[4,3-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00612147 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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